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Compound of Interest

Compound Name: Mthfd2-IN-3

Cat. No.: B12399992 Get Quote

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a

crucial role in the folate-mediated one-carbon metabolism pathway.[1] This pathway is essential

for the synthesis of nucleotides and amino acids, which are vital for rapidly proliferating cells.[1]

MTHFD2 is highly expressed in embryonic and various cancer cells but is notably absent in

most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an

attractive and selective target for cancer therapy, with the potential for minimal side effects.[4]

Overexpression of MTHFD2 is associated with poor prognosis in several cancers, including

breast, lung, and colorectal cancer.[2]

Inhibition of MTHFD2 disrupts the one-carbon metabolism, leading to the depletion of purines

and thymidylate, which are essential for DNA synthesis and replication.[5] This disruption can

induce replication stress and ultimately lead to cancer cell death.[6] Consequently, the

development of potent and selective MTHFD2 inhibitors has become a significant focus in

anticancer drug discovery.[2]

Discovery of MTHFD2 Inhibitors
The discovery of MTHFD2 inhibitors has primarily been advanced through high-throughput

screening (HTS) and structure-based drug design (SBDD).

A notable example is the discovery of DS44960156, a selective MTHFD2 inhibitor with a

tricyclic coumarin scaffold.[4] This compound was identified through an initial HTS campaign

using a thermal shift assay, which led to the discovery of a tetrahydropyrido[4,3-d]pyrimidin-4-

one derivative as a screening hit.[4] Subsequent optimization, guided by SBDD, resulted in the

development of DS44960156.[4]
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Further structure-activity relationship (SAR) studies on the tricyclic coumarin scaffold led to the

discovery of DS18561882, a more potent and orally available MTHFD2 inhibitor.[7] The

optimization process involved investigating substituents on the coumarin core to enhance

inhibitory activity and cell permeability.[7]

Quantitative Data of MTHFD2 Inhibitors
The following table summarizes the inhibitory activities of key MTHFD2 inhibitors against

MTHFD2 and its cytosolic isozyme MTHFD1, highlighting their potency and selectivity.

Compound
Name

MTHFD2 IC50
(μM)

MTHFD1 IC50
(μM)

Selectivity
(MTHFD1/MTH
FD2)

Reference

DS44960156 1.6 >30 >18-fold [8][9]

DS18561882 0.0063 0.57 ~90-fold [7][10]

LY345899 0.663 0.096 ~0.14-fold [4]

Carolacton Ki in nM range Ki in nM range - [2]

TH9619
Biochemically

active
- - [5]

Synthesis of MTHFD2 Inhibitors
While specific, step-by-step synthesis protocols for proprietary compounds like DS44960156

and DS18561882 are not fully disclosed in the public domain, the literature provides a general

overview of their synthetic strategies.

The synthesis of the tricyclic coumarin scaffold of DS44960156 and DS18561882 likely

involves a multi-step process. Based on the structure, a plausible synthetic route would start

with a substituted phenol and involve reactions such as Pechmann condensation to form the

coumarin ring system, followed by the construction of the fused piperidine ring. Further

modifications of the scaffold would then be carried out to introduce various substituents to

optimize potency and pharmacokinetic properties. The development of these compounds

involved creating derivatives to explore the structure-activity relationship.[4]
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Experimental Protocols
MTHFD2 Inhibition Assay (Enzymatic)
This protocol is a generalized representation based on methodologies described in the

literature.[11]

Objective: To determine the in vitro inhibitory activity of a test compound against the MTHFD2

enzyme.

Materials:

Recombinant human MTHFD2 enzyme

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2)

Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)

Cofactor: NAD+

Test compound dissolved in DMSO

Detection reagent (e.g., a reagent that measures NADH production)

384-well microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

Add a small volume of the diluted test compound or DMSO (as a negative control) to the

wells of a 384-well plate.

Add the MTHFD2 enzyme solution to each well and pre-incubate for a specified time (e.g.,

10 minutes) at room temperature to allow for compound binding.

Initiate the enzymatic reaction by adding a mixture of the substrate (CH2-THF) and cofactor

(NAD+).
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Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

Stop the reaction and add the detection reagent to measure the amount of NADH produced.

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cell-Based Growth Inhibition Assay
Objective: To assess the effect of an MTHFD2 inhibitor on the proliferation of cancer cells.

Materials:

Cancer cell line known to overexpress MTHFD2 (e.g., MDA-MB-231 breast cancer cells)

Cell culture medium and supplements

Test compound dissolved in DMSO

Cell viability reagent (e.g., CellTiter-Glo®)

96-well cell culture plates

Procedure:

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a

specified period (e.g., 72-96 hours).

At the end of the treatment period, add the cell viability reagent to each well according to the

manufacturer's instructions.

Incubate for a short period to allow the signal to stabilize.

Measure the luminescence or fluorescence signal using a plate reader.
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Calculate the percentage of cell growth inhibition relative to the vehicle-treated cells and

determine the GI50 (concentration for 50% growth inhibition) value.

Signaling Pathways and Mechanisms of Action
MTHFD2 inhibitors exert their anticancer effects by disrupting the one-carbon metabolic

pathway, which has downstream consequences on various cellular processes.

The inhibition of MTHFD2 leads to a depletion of formate, which is a crucial one-carbon unit for

de novo purine synthesis.[5] This purine depletion results in a lack of essential building blocks

for DNA and RNA synthesis, thereby arresting cell proliferation.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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